molecular formula C9H10ClFN2O B8014763 2-Chloro-5-fluoro-N-isopropylnicotinamide

2-Chloro-5-fluoro-N-isopropylnicotinamide

Cat. No.: B8014763
M. Wt: 216.64 g/mol
InChI Key: XJYVRBGTTMFQKA-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-N-isopropylnicotinamide: is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro and fluoro substituent on the nicotinamide ring, along with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-N-isopropylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and 5-fluoro-2-nitrobenzoic acid.

    Amidation Reaction: The key step involves the amidation of 2-chloronicotinic acid with isopropylamine to form 2-chloro-N-isopropylnicotinamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Utilizing methods such as recrystallization or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-N-isopropylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield amines or alcohols.

Scientific Research Applications

2-Chloro-5-fluoro-N-isopropylnicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Materials Science: It is explored for its properties in the development of new materials with specific functionalities.

    Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological molecules and pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-isopropylnicotinamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger specific biological responses.

    Pathway Modulation: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

    2-Chloro-5-fluoro-N-isopropylisonicotinamide: A closely related compound with similar structural features.

    2,6-Dichloro-5-fluoro-N-isopropylnicotinamide: Another derivative with additional chloro substituents.

Uniqueness: 2-Chloro-5-fluoro-N-isopropylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and isopropyl groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-chloro-5-fluoro-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O/c1-5(2)13-9(14)7-3-6(11)4-12-8(7)10/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYVRBGTTMFQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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